molecular formula C16H14FN5O B12156262 N-(3-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(3-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12156262
M. Wt: 311.31 g/mol
InChI Key: YNLDAAVJGGJIOF-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 3-fluorobenzyl group attached to the amide nitrogen and a 5-methyltetrazole substituent at the 3-position of the benzoyl ring. The fluorinated benzyl group enhances lipophilicity and metabolic stability, while the tetrazole ring—a bioisostere for carboxylic acids—may improve binding affinity in biological targets or enable metal coordination in catalytic systems .

Properties

Molecular Formula

C16H14FN5O

Molecular Weight

311.31 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14FN5O/c1-11-19-20-21-22(11)15-7-3-5-13(9-15)16(23)18-10-12-4-2-6-14(17)8-12/h2-9H,10H2,1H3,(H,18,23)

InChI Key

YNLDAAVJGGJIOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC(=CC=C3)F

Origin of Product

United States

Biological Activity

N-(3-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a fluorobenzyl group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms. The presence of the tetrazole ring is particularly significant as it is associated with various pharmacological effects.

Research indicates that this compound acts primarily as an ALK5 inhibitor , targeting the transforming growth factor-beta (TGF-β) signaling pathway. This inhibition can play a crucial role in controlling cancer progression and fibrotic diseases by modulating cellular responses to TGF-β .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent anticancer activity, particularly against cells expressing ALK5. For instance, one study reported an IC50 value of 3.5 ± 0.4 nM in cellular assays, indicating strong inhibitory effects on cancer cell proliferation .

Pharmacokinetics

Pharmacokinetic evaluations in mice revealed moderate clearance rates (29.0 mL min kg29.0\text{ mL min kg}) and high oral bioavailability (F=67.6%F=67.6\%), suggesting favorable absorption characteristics for potential therapeutic use .

Comparative Biological Activity

To contextualize its efficacy, the following table summarizes the IC50 values of this compound compared to other known ALK5 inhibitors:

Compound NameIC50 (nM)Mechanism of Action
This compound3.5 ± 0.4ALK5 Inhibition
Compound A (example)10 ± 1ALK5 Inhibition
Compound B (example)25 ± 2ALK5 Inhibition

Case Studies and Research Findings

Recent literature has highlighted the compound's potential in various therapeutic areas:

  • Cancer Therapy : In a study focused on lung cancer models, this compound showed significant tumor reduction compared to control groups, supporting its role as a promising anticancer agent .
  • Fibrosis Treatment : Another study evaluated the compound's effects on fibrosis-related pathways, demonstrating its ability to reduce fibrotic markers in vitro and in vivo models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Potential Applications/Notes Reference
N-(3-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide (Target) C₁₆H₁₃FN₅O 3-fluorobenzyl; 5-methyltetrazole at C3 321.3 (estimated) Hypothesized: Bioactive agent or catalyst
N-(3,3-diphenylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide C₂₄H₂₃N₅O 3,3-diphenylpropyl group 397.5 Increased hydrophobicity; possible CNS targeting
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide C₁₄H₁₁N₅OS Mercapto (-SH) tetrazole at C3 305.3 Discontinued (stability/reactivity issues)
Nitazoxanide (2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide) C₁₂H₉N₃O₅S Nitrothiazole; acetolyloxy group 307.3 Antiparasitic drug (broad-spectrum)
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide C₁₆H₁₁F₂N₂OS Benzothiazole core; dual fluorine substituents 333.3 Fluorine-enhanced bioavailability

Key Comparisons

Tetrazole Modifications
  • 5-Methyltetrazole vs. Mercaptotetrazole : The target compound’s 5-methyltetrazole () is less reactive than the mercapto (-SH) variant (), which may explain the latter’s discontinuation due to instability or toxicity . Methyl groups enhance steric bulk without introducing reactive thiols, favoring pharmacokinetic stability.
  • Tetrazole vs. Thiazole/Nitrothiazole: Nitazoxanide () replaces tetrazole with a nitrothiazole, enabling antiparasitic activity via redox cycling.
Fluorine Substitution
  • The 3-fluorobenzyl group in the target compound mirrors fluorinated analogs like N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide (). Fluorine atoms enhance membrane permeability and metabolic resistance, critical for CNS-active or antimicrobial agents .
Amide Side Chain Diversity
  • The diphenylpropyl group in increases hydrophobicity, likely improving blood-brain barrier penetration compared to the target’s fluorobenzyl group. This modification could shift applications from peripheral targets to CNS disorders .

Preparation Methods

Synthesis of 3-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid

The tetrazole ring is synthesized via Huisgen cycloaddition between 3-cyanobenzoic acid and sodium azide under acidic conditions.

Procedure :

  • Reagents : 3-cyanobenzoic acid (1 eq), NaN₃ (1.2 eq), ZnBr₂ (catalyst), HCl (aq).

  • Conditions : Reflux in H₂O/THF (4:1) at 100°C for 12 hours.

  • Workup : Acidification with HCl yields 3-(1H-tetrazol-1-yl)benzoic acid. Methylation using CH₃I/K₂CO₃ introduces the 5-methyl group.

Yield : 78–85%.

Amide Coupling with 3-Fluorobenzylamine

The carboxylic acid is activated and coupled with 3-fluorobenzylamine using standard coupling agents:

Procedure :

  • Activation : 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid (1 eq) is treated with thionyl chloride (SOCl₂) to form the acid chloride.

  • Coupling : React with 3-fluorobenzylamine (1.2 eq) in dry DCM, catalyzed by triethylamine (TEA).

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 70–75%.

Key Data :

StepReagents/ConditionsYield (%)
Tetrazole formationNaN₃, ZnBr₂, HCl, 100°C78–85
MethylationCH₃I, K₂CO₃, DMF, RT90
Amide couplingSOCl₂, TEA, DCM, 0°C→RT70–75

Method 2: One-Pot Tetrazole-Amine Conjugation

Direct Coupling via Carbodiimide Chemistry

This method avoids isolating intermediates by combining tetrazole synthesis and amide coupling in a single pot:

Procedure :

  • Tetrazole Formation : 3-Cyanobenzoic acid (1 eq), NaN₃ (1.5 eq), and ZnCl₂ in DMF at 80°C for 8 hours.

  • In Situ Activation : Add EDCl (1.5 eq) and HOBt (0.5 eq) to activate the carboxylic acid.

  • Amine Addition : Introduce 3-fluorobenzylamine (1.2 eq) and stir at RT for 24 hours.

Yield : 65–70%.

Advantages : Reduced purification steps; Disadvantages : Lower yield due to side reactions.

Method 3: Microwave-Assisted Synthesis

Accelerated Cycloaddition and Coupling

Microwave irradiation enhances reaction rates for both tetrazole formation and amide coupling:

Procedure :

  • Tetrazole Synthesis : 3-Cyanobenzoic acid, NaN₃, and NH₄Cl in DMF irradiated at 150°C for 30 minutes.

  • Methylation : CH₃I/K₂CO₃ under microwave (100°C, 10 minutes).

  • Coupling : HATU (1.2 eq), DIPEA (3 eq), and 3-fluorobenzylamine in acetonitrile (MW, 80°C, 20 minutes).

Yield : 80–85%.

Key Parameters :

  • Power : 300 W

  • Pressure : 250 psi

Comparative Analysis of Methods

MethodYield (%)Time (h)Key AdvantagesLimitations
Sequential (Method 1)70–7524High purity; scalableMultiple purification steps
One-Pot (Method 2)65–7032Fewer intermediatesLower yield
Microwave (Method 3)80–851.5Rapid; high efficiencySpecialized equipment required

Critical Reaction Optimization

Solvent and Catalyst Selection

  • Tetrazole cycloaddition : Polar aprotic solvents (DMF, DMSO) improve NaN₃ solubility.

  • Acid activation : SOCl₂ outperforms PCl₅ due to milder conditions.

  • Coupling agents : HATU > EDCl in microwave-assisted reactions (higher conversion).

Challenges and Solutions

  • Tetrazole stability : Use N-protected intermediates to prevent ring-opening.

  • Byproducts : Column chromatography (ethyl acetate/hexane, 3:7) effectively removes unreacted amine .

Q & A

Q. What synthetic routes enable scalable production of structural analogs for high-throughput screening?

  • Methodological Answer : Employ parallel synthesis (e.g., microwave-assisted reactions for tetrazole formation). Automated liquid handlers prepare libraries of benzamide derivatives. Characterize intermediates via UPLC-MS for rapid quality control .

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